"Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" CAS number 306936-31-0 properties
"Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate" CAS number 306936-31-0 properties
CAS Number: 306936-31-0 (Note: This CAS number is not widely corroborated in public databases. The CAS number 132089-37-3 is more frequently associated with this compound, though with some ambiguity regarding its isomers.)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited specific data available for this exact molecule, this guide also incorporates information on closely related thiazole derivatives to provide a broader context for its potential properties and applications.
Core Physicochemical Properties
Quantitative data for Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is not extensively reported in scientific literature. The following table summarizes the available information, primarily sourced from chemical suppliers. It is important to note that experimental values for properties like melting and boiling points are not consistently available.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀FNO₂S | Chem-Impex[1] |
| Molecular Weight | 251.28 g/mol | Chem-Impex[1] |
| Appearance | Yellow liquid | Chem-Impex[1] |
| Purity | ≥ 96% (HPLC) | Chem-Impex[1] |
| Storage Conditions | 0-8°C | Chem-Impex[1] |
Synthesis and Experimental Protocols
General Experimental Workflow: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of the title compound, this would involve the condensation of a 3-fluorobenzoylthioamide with an ethyl 2-halo-3-oxobutanoate.
Illustrative Protocol (based on related compounds):
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Thioamide Formation: 3-Fluorobenzaldehyde would be reacted with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or dioxane to yield 3-fluorothiobenzamide.
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Cyclocondensation: The 3-fluorothiobenzamide is then reacted with an equimolar amount of ethyl 2-chloro-3-oxobutanoate in a solvent such as ethanol or isopropanol.
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Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Spectroscopic Data Analysis
Specific spectroscopic data (NMR, IR, MS) for Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is not available in the reviewed literature. However, based on the analysis of closely related compounds, the expected spectral characteristics can be predicted. For instance, the IR spectrum of a similar compound, Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, shows characteristic peaks at 3061, 2980 (C-H), 1737 (C=O, ester), 1633 (C=N), and 1210, 766, 689 cm⁻¹[1].
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been published for Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, the thiazole scaffold is a well-established pharmacophore with a broad range of biological activities. Thiazole derivatives have been reported to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory properties.
For example, a series of 4-substituted methoxybenzoyl-aryl-thiazoles have been investigated as potent anticancer agents that act through the inhibition of tubulin polymerization[2]. Another study on ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its derivatives identified them as potent inducers of Oct3/4, a key transcription factor in pluripotent stem cells, suggesting a potential role in regenerative medicine[3].
The biological activity of thiazole derivatives is often attributed to their ability to act as bioisosteres for other functional groups and their capacity to engage in various non-covalent interactions with biological targets.
Potential Experimental Workflow for Biological Screening
Should this compound be investigated for its biological activity, a typical initial screening workflow might involve the following steps:
This guide provides a foundational understanding of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate based on the currently available, albeit limited, information. Further experimental investigation is required to fully characterize its physicochemical properties, optimize its synthesis, and explore its potential biological activities. Researchers are encouraged to use the general methodologies presented here as a starting point for their own studies on this and related compounds.
References
- 1. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed [pubmed.ncbi.nlm.nih.gov]
